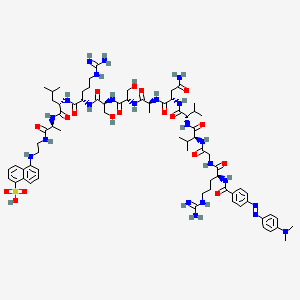

Dabcyl-RGVVNASSRLA-Edans

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-carbamimidamido-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]pentanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]ethylamino]naphthalene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C73H109N23O18S/c1-38(2)33-52(66(106)84-41(7)61(101)80-32-31-79-49-17-11-16-48-47(49)15-12-20-56(48)115(112,113)114)88-65(105)51(19-14-30-82-73(77)78)87-68(108)55(37-98)91-69(109)54(36-97)90-62(102)42(8)85-67(107)53(34-57(74)99)89-70(110)60(40(5)6)93-71(111)59(39(3)4)92-58(100)35-83-64(104)50(18-13-29-81-72(75)76)86-63(103)43-21-23-44(24-22-43)94-95-45-25-27-46(28-26-45)96(9)10/h11-12,15-17,20-28,38-42,50-55,59-60,79,97-98H,13-14,18-19,29-37H2,1-10H3,(H2,74,99)(H,80,101)(H,83,104)(H,84,106)(H,85,107)(H,86,103)(H,87,108)(H,88,105)(H,89,110)(H,90,102)(H,91,109)(H,92,100)(H,93,111)(H4,75,76,81)(H4,77,78,82)(H,112,113,114)/t41-,42-,50-,51-,52-,53-,54-,55-,59-,60-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJDKLTODLUQZKG-MYCAOZRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C73H109N23O18S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001043879 | |

| Record name | N2-[4-[2-[4-(Dimethylamino)phenyl]diazenyl]benzoyl]-L-arginylglycyl-L-valyl-L-valyl-L-asparaginyl-L-alanyl-L-seryl-L-seryl-L-arginyl-L-leucyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-L-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1628.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163265-38-1 | |

| Record name | N2-[4-[2-[4-(Dimethylamino)phenyl]diazenyl]benzoyl]-L-arginylglycyl-L-valyl-L-valyl-L-asparaginyl-L-alanyl-L-seryl-L-seryl-L-arginyl-L-leucyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-L-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Principles and Applications of Dabcyl-Edans FRET: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of Förster Resonance Energy Transfer (FRET) assays utilizing the Dabcyl and Edans fluorophore-quencher pair. This pairing has become a cornerstone in various biochemical assays, particularly for monitoring enzymatic activity and nucleic acid hybridization, due to its reliable performance and well-characterized properties.

Core Principles of Förster Resonance Energy Transfer (FRET) with Dabcyl and Edans

Förster Resonance Energy Transfer is a non-radiative energy transfer mechanism that occurs between two light-sensitive molecules, a donor fluorophore and an acceptor molecule, when they are in close proximity (typically 10-100 Å).[1][2][3] The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, decaying as the sixth power of the distance separating them.[1][3]

In the context of a Dabcyl-Edans FRET assay, the fundamental principle revolves around the quenching of the Edans fluorophore's emission by the Dabcyl quencher.

-

Donor (Fluorophore): Edans (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) is excited by light at a specific wavelength and, in the absence of a quencher, will emit light at a longer wavelength.[1]

-

Acceptor (Quencher): Dabcyl (4-((4-(Dimethylamino)phenyl)azo)benzoic acid) is a non-fluorescent chromophore, often referred to as a "dark quencher."[1] Its absorption spectrum significantly overlaps with the emission spectrum of Edans.[1][2][4]

When Edans and Dabcyl are in close proximity, the energy from the excited Edans molecule is transferred to the Dabcyl molecule, which then dissipates this energy as heat rather than light.[5] This results in a significant reduction, or quenching, of the fluorescence signal from Edans.[1] If the distance between Edans and Dabcyl increases beyond the Förster distance (the distance at which FRET efficiency is 50%), the energy transfer becomes inefficient, and the fluorescence of Edans is restored.[1] This distance-dependent relationship is the basis for designing FRET-based assays.[1]

Diagram 1: Principle of Dabcyl-Edans FRET. In the quenched state, the close proximity of Dabcyl to Edans on an intact substrate leads to efficient FRET, and the fluorescence of Edans is suppressed. Upon an event like enzymatic cleavage that separates the pair, FRET is disrupted, and Edans fluorescence is restored.

Quantitative Data

The efficiency of the Dabcyl-Edans FRET pair is dictated by their spectral properties and the distance between them.

| Parameter | Edans (Donor) | Dabcyl (Acceptor/Quencher) | Dabcyl-Edans Pair | Reference |

| Excitation Maximum (λex) | ~336-341 nm | N/A | [2][6] | |

| Emission Maximum (λem) | ~471-490 nm | N/A | [2][6] | |

| Absorbance Maximum (λabs) | ~336 nm | ~453-472 nm | [2][7][8] | |

| Förster Distance (R₀) | ~3.3 nm (33 Å) | [9] | ||

| Typical Proximity for FRET | 10-100 Å | [1][2][7] |

Experimental Protocols

Protease Activity Assay

A common application of the Dabcyl-Edans FRET pair is in the development of assays to measure protease activity. In this setup, a peptide substrate containing the specific cleavage sequence for the protease of interest is synthesized with Edans and Dabcyl attached to opposite ends.

Objective: To quantify the activity of a specific protease by measuring the rate of cleavage of a Dabcyl-Edans labeled peptide substrate.

Materials:

-

Dabcyl-Edans FRET peptide substrate specific for the protease of interest (e.g., Dabcyl-KTSAVLQSGFRKME-Edans for SARS-CoV Mpro).[10][11]

-

Purified protease.

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT - add DTT fresh).[12]

-

Black, non-binding 96-well microplate.

-

Fluorescence microplate reader.

Methodology:

-

Substrate Preparation:

-

Dissolve the Dabcyl-Edans peptide substrate in a suitable solvent like DMSO to create a stock solution (e.g., 10 mM).

-

Further dilute the stock solution in Assay Buffer to the desired final working concentration (e.g., 10 µM).[11]

-

-

Enzyme Preparation:

-

Prepare serial dilutions of the purified protease in Assay Buffer.

-

-

Assay Setup:

-

Initiation of Reaction:

-

Add the diluted Dabcyl-Edans substrate solution to all wells to initiate the enzymatic reaction.[5] The final volume in each well should be consistent.

-

-

Fluorescence Measurement:

-

Data Analysis:

-

Subtract the background fluorescence from the negative control wells.[6]

-

Plot the fluorescence intensity versus time to obtain the reaction rate. The initial linear portion of the curve represents the initial velocity of the reaction and is proportional to the enzyme activity.

-

Diagram 2: Protease Assay Workflow. This diagram outlines the key steps in a typical protease activity assay using a Dabcyl-Edans FRET substrate.

Nucleic Acid Hybridization Assay

Dabcyl-Edans FRET can also be used to monitor the hybridization of complementary nucleic acid strands. In this application, one oligonucleotide is labeled with Edans and its complementary strand is labeled with Dabcyl.

Objective: To detect the presence of a target nucleic acid sequence through hybridization-induced changes in FRET.

Principle: When the two oligonucleotide probes are hybridized to a target sequence (or to each other), Edans and Dabcyl are brought into close proximity, resulting in quenching of the Edans fluorescence. Conversely, in the absence of the target, the probes remain separate, and fluorescence is high. This is a common setup for molecular beacons.

Materials:

-

Edans-labeled oligonucleotide probe.

-

Dabcyl-labeled complementary oligonucleotide probe.

-

Target nucleic acid sample.

-

Hybridization Buffer (e.g., containing NaCl and a buffering agent like Tris-HCl to control ionic strength and pH).

-

Fluorometer or real-time PCR machine capable of fluorescence detection.

Methodology:

-

Probe Design:

-

Synthesize two complementary oligonucleotides. One is labeled at the 5' (or 3') terminus with Edans, and the other is labeled at the 3' (or 5') terminus with Dabcyl.[13]

-

-

Reaction Setup:

-

In a suitable reaction vessel (e.g., a microcentrifuge tube or a well in a PCR plate), combine the Edans-labeled probe, the Dabcyl-labeled probe, and the target nucleic acid sample in Hybridization Buffer.

-

Include a negative control with no target nucleic acid.

-

-

Hybridization:

-

Heat the mixture to a temperature above the melting temperature (Tm) of the probes (e.g., 95°C) for a few minutes to denature any secondary structures.

-

Gradually cool the mixture to a temperature below the Tm to allow for hybridization.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity at the emission wavelength of Edans (~490 nm) after excitation at ~340 nm.

-

-

Data Analysis:

-

A decrease in fluorescence intensity compared to the no-target control indicates the presence of the target nucleic acid, as hybridization brings the Dabcyl quencher close to the Edans fluorophore, leading to FRET.

-

Diagram 3: Logic of a Hybridization Assay. This diagram illustrates the relationship between the hybridization state of the Dabcyl-Edans labeled probes and the resulting fluorescence signal.

Conclusion

The Dabcyl-Edans FRET pair provides a robust and sensitive tool for a wide range of applications in research and drug development. The significant spectral overlap between Edans emission and Dabcyl absorption, coupled with Dabcyl's nature as a dark quencher, leads to a high signal-to-noise ratio in assays monitoring molecular proximity. The principles and protocols outlined in this guide serve as a foundation for the design and implementation of effective FRET-based assays for the study of enzymatic activity, molecular interactions, and nucleic acid dynamics.

References

- 1. benchchem.com [benchchem.com]

- 2. Item - Spectral properties of EDANS-Dabcyl pair [45] and the flowchart of the experimental design. - Public Library of Science - Figshare [plos.figshare.com]

- 3. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. A Simple, Rapid and Sensitive FRET Assay for Botulinum Neurotoxin Serotype B Detection | PLOS One [journals.plos.org]

- 9. cpcscientific.com [cpcscientific.com]

- 10. ≥95% (HPLC), powder, FRET substrate of SARS-CoV Mpro | Sigma-Aldrich [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. The hybridization-stabilization assay: a solution-based isothermal method for rapid screening and determination of sequence preference of ligands that bind to duplexed nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Specificity of the Dabcyl-RGVVNASSRLA-Edans Substrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Dabcyl-RGVVNASSRLA-Edans substrate, a tool increasingly utilized in protease activity assays. We will delve into its core principles, substrate specificity with a focus on key enzymes such as renin, BACE1, and cathepsin D, and provide a foundational experimental protocol for its use.

Introduction to FRET-Based Protease Assays

The this compound peptide is a fluorogenic substrate designed for Förster Resonance Energy Transfer (FRET) based enzymatic assays. This system employs a fluorophore (Edans) and a quencher (Dabcyl) attached to the peptide's termini. In its intact state, the proximity of the Dabcyl quencher to the Edans fluorophore results in the suppression of fluorescence. Upon enzymatic cleavage of the peptide backbone, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. This direct relationship between fluorescence and enzymatic activity allows for real-time monitoring of protease function.

Substrate Specificity: A Multi-Enzyme Perspective

While the precise kinetic parameters for the this compound substrate are not widely documented in publicly available literature, we can infer its potential specificity by examining the known cleavage preferences of several key proteases.

Renin: The Primary Target

The amino acid sequence RGVVNASSRLA is homologous to a segment of angiotensinogen, the natural substrate of renin. Renin, a highly specific aspartic protease, plays a crucial role in the renin-angiotensin system (RAS), a critical regulator of blood pressure and electrolyte balance.[1][2] Renin cleaves angiotensinogen between a leucine and valine residue to produce angiotensin I. Given the sequence similarity, the this compound substrate is a putative substrate for renin.

The Renin-Angiotensin System (RAS) Signaling Pathway

The RAS cascade is initiated by the cleavage of angiotensinogen by renin. This pathway is fundamental to cardiovascular homeostasis and is a key target for antihypertensive drugs.

References

Dabcyl-RGVVNASSRLA-Edans for Protease Activity Profiling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for utilizing the fluorogenic peptide substrate, Dabcyl-RGVVNASSRLA-Edans, in protease activity profiling and inhibitor screening. While the specific protease target for the RGVVNASSRLA sequence is not extensively documented in publicly available literature, this document outlines the foundational principles of its Dabcyl/Edans Förster Resonance Energy Transfer (FRET) pair and provides a robust framework for its characterization and application in enzymatic assays.

Principle of FRET-Based Protease Detection

The functionality of the this compound substrate is based on Förster Resonance Energy Transfer (FRET), a non-radiative energy transfer mechanism between two chromophores.[1] In this system, Edans (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) acts as the fluorescent donor, and Dabcyl (4-((4-(Dimethylamino)phenyl)azo)benzoic acid) serves as a non-fluorescent acceptor, or quencher.[1]

When the peptide substrate is intact, the Edans and Dabcyl moieties are held in close proximity (typically 10-100 Å). Upon excitation of the Edans donor, the energy is efficiently transferred to the Dabcyl quencher, which dissipates the energy as heat rather than light.[1] This results in a significant quenching of the Edans fluorescence signal.[1] The Dabcyl/Edans pair is highly effective, with a quenching efficiency that can exceed 95%.[2]

When a protease cleaves the RGVVNASSRLA peptide sequence, the Edans and Dabcyl groups are separated. This separation disrupts FRET, restoring the ability of Edans to fluoresce upon excitation.[3] The resulting increase in fluorescence intensity is directly proportional to the rate of substrate cleavage and, therefore, to the activity of the protease.[2][4] This method forms the basis for highly sensitive, continuous assays of protease activity.[3][5]

Quantitative Data & Substrate Properties

Successful use of this substrate requires an understanding of its spectral and kinetic properties.

Spectral Properties

The spectral characteristics of the Edans/Dabcyl pair are well-defined and critical for setting up fluorescence detection instrumentation.

| Parameter | Wavelength (nm) | Reference |

| Edans Excitation (λex) | ~340 nm | [2] |

| Edans Emission (λem) | ~490 nm | |

| Dabcyl Absorption Max (λabs) | ~453-463 nm | [2] |

Table 1: Spectral properties of the Edans donor and Dabcyl quencher in aqueous buffer (pH 7.5).

Kinetic Parameters

The kinetic parameters, Michaelis constant (Kₘ) and catalytic rate (kcat), define the affinity of the enzyme for the substrate and the turnover rate, respectively. These must be empirically determined for the specific protease that cleaves the RGVVNASSRLA sequence. For context, the table below provides example kinetic data from a different Dabcyl/Edans-based fluorogenic substrate used for SARS main protease.

| Parameter | Value | Definition | Reference |

| Kₘ (Michaelis Constant) | 17 µM | Substrate concentration at which the reaction rate is half of Vmax. Indicates enzyme-substrate affinity. | [5] |

| kcat (Turnover Number) | 1.9 s⁻¹ | The number of substrate molecules converted to product per enzyme molecule per second. | [5] |

| kcat/Kₘ (Catalytic Efficiency) | 1.1 x 10⁵ M⁻¹s⁻¹ | Represents the overall efficiency of the enzyme. | [5] |

Table 2: Example kinetic parameters for a fluorogenic Dabcyl-peptide-Edans substrate with SARS main protease. These values are for illustrative purposes only.

Experimental Protocols

The following sections provide detailed methodologies for characterizing the substrate and using it for protease activity and inhibition assays.

Protocol for Substrate Characterization and Kinetic Analysis

This protocol outlines the steps to identify a protease that cleaves this compound and determine its kinetic parameters.

A. Materials

-

This compound substrate stock (e.g., 10 mM in DMSO)

-

Panel of purified proteases (e.g., Trypsin, Chymotrypsin, Elastase, MMPs, Caspases)

-

Assay Buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 7.5; buffer composition should be optimized for the protease being tested)

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader with excitation ~340 nm and emission ~490 nm filters

B. Protease Screening Procedure

-

Prepare Substrate Working Solution: Dilute the this compound stock solution to a final concentration of 10 µM in Assay Buffer.

-

Prepare Enzyme Solutions: Prepare solutions for each protease in the panel at a concentration appropriate for screening (e.g., 100 nM).

-

Assay Setup: To individual wells of the microplate, add 50 µL of the 10 µM substrate working solution. Include a "no enzyme" control well containing substrate and buffer only.

-

Initiate Reaction: Add 50 µL of each respective protease solution to the wells to start the reaction (final volume 100 µL, final substrate concentration 5 µM).

-

Measure Fluorescence: Immediately place the plate in the reader (pre-set to 37°C or the optimal temperature for the enzymes) and begin kinetic measurements. Record fluorescence intensity every 60 seconds for 30-60 minutes.

-

Identify "Hits": A significant, time-dependent increase in fluorescence compared to the "no enzyme" control indicates that the substrate is cleaved by that protease.

C. Michaelis-Menten Kinetic Analysis Once a target protease is identified, determine Kₘ and kcat.

-

Prepare Reagents: Prepare a fixed, low concentration of the identified active protease (e.g., 5-10 nM) in Assay Buffer. Prepare a series of substrate dilutions in Assay Buffer, typically ranging from 0.1 x Kₘ to 10 x Kₘ (a broad starting range would be 0.5 µM to 100 µM).

-

Assay Setup: In the microplate, add 50 µL of each substrate dilution in duplicate.

-

Initiate and Measure: Start the reaction by adding 50 µL of the enzyme solution to all wells. Immediately begin kinetic fluorescence measurements as described above.

-

Data Analysis:

-

For each substrate concentration, calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time plot. Convert fluorescence units/min to M/s using a standard curve generated from a known concentration of the cleaved Edans-peptide fragment.

-

Plot the initial velocities (V₀) against the substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Vmax and Kₘ.

-

Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration in the assay.

-

Protocol for Protease Inhibitor Screening

Once the substrate and its target protease are characterized, this setup can be used for inhibitor profiling.

A. Materials

-

Characterized Protease

-

This compound substrate

-

Assay Buffer

-

Library of potential inhibitor compounds (dissolved in DMSO)

-

Control inhibitor (if available)

B. Inhibition Assay Procedure

-

Assay Setup: To the wells of a 96-well plate, add:

-

50 µL of Assay Buffer.

-

1 µL of inhibitor compound at various concentrations (or DMSO for 'no inhibitor' control).

-

25 µL of protease solution (at a concentration of 2x the final desired concentration).

-

-

Pre-incubation: Gently mix and incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add 25 µL of the substrate solution (at a concentration of 4x the Kₘ value, to ensure reaction is sensitive to inhibition) to all wells.

-

Measure and Analyze: Immediately measure the kinetic fluorescence increase as previously described. Calculate the initial velocity (V₀) for each inhibitor concentration.

-

Determine IC₅₀: Plot the percent inhibition [(V₀_control - V₀_inhibitor) / V₀_control] * 100 against the logarithm of the inhibitor concentration. Use a non-linear regression model (log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

| Compound | IC₅₀ (nM) |

| Inhibitor A | 25.3 |

| Inhibitor B | 157.8 |

| Inhibitor C | >10,000 |

Table 3: Example data presentation for an inhibitor screening assay.

Logical Relationship of Signal to Activity

The core utility of this substrate lies in the direct and measurable relationship between the biological activity of interest (proteolysis) and the resulting physical signal (fluorescence).

References

- 1. Substrate specificity of glycinamide ribonucleotide synthetase from chicken liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Universal Protease Substrate Substrate of protease [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Substrate specificity determinants in the farnesyltransferase β-subunit - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fluorescence Quenching in FRET Peptides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, design, and application of fluorescence quenching in Förster Resonance Energy Transfer (FRET) peptides. It is intended for professionals in research and drug development who utilize FRET-based assays for applications such as enzyme characterization, high-throughput screening, and molecular diagnostics.

Introduction to FRET and Fluorescence Quenching

Förster Resonance Energy Transfer (FRET) is a biophysical phenomenon that describes the non-radiative transfer of energy between two light-sensitive molecules, a donor chromophore and an acceptor chromophore.[1] This energy transfer is highly dependent on the distance between the two molecules, making FRET an effective "spectroscopic ruler" for measuring molecular proximity on a nanometer scale.[2][3][4] In the context of synthetic peptides, this principle is harnessed to create sensitive probes for a variety of biological processes.

Quenched fluorescent peptides, often called FRET peptides, are designed with a donor fluorophore and an acceptor (quencher) molecule strategically placed within the peptide sequence.[5] In its intact state, the peptide holds the donor and quencher in close proximity (typically 1-10 nm), allowing for efficient FRET.[5][6] This results in the "quenching" of the donor's fluorescence.[7] If the peptide is cleaved, for instance by a protease, the donor and quencher are separated. This separation disrupts the energy transfer, leading to a measurable increase in the donor's fluorescence, a process often referred to as activation.[8][9]

Core Principles of FRET

The efficiency of FRET is governed by several key factors:

-

Proximity: The donor and acceptor molecules must be in close proximity, typically between 10 and 100 Å (1-10 nm).[10][11] The energy transfer efficiency is inversely proportional to the sixth power of the distance between them.[1][12]

-

Spectral Overlap: For energy transfer to occur, the emission spectrum of the donor fluorophore must overlap with the absorption spectrum of the acceptor molecule.[7][8][11] The greater the overlap, the more efficient the transfer.

-

Dipole Orientation: The relative orientation of the donor's emission dipole and the acceptor's absorption dipole should be approximately parallel.[1]

The Förster radius (R₀) is a critical parameter that defines the distance at which the FRET efficiency is 50%.[13] The magnitude of R₀ is dependent on the spectral properties of the specific donor-acceptor pair and the refractive index of the medium.[13][14] A larger R₀ indicates that FRET can occur over a longer distance.

References

- 1. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]

- 2. teledynevisionsolutions.com [teledynevisionsolutions.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. Quenched Fluorescent Peptides – ProteoGenix [proteogenix.science]

- 6. blog.benchsci.com [blog.benchsci.com]

- 7. Fluorescence and Quencher FRET Peptides [biosyn.com]

- 8. FRET Peptides for Enzyme Assays & Kinetic Characterization | Blog | Biosynth [biosynth.com]

- 9. Quenched Fluorescent Peptides - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 10. Quenching mechanisms in oligonucleotide probes | LGC Biosearch Technologies [oligos.biosearchtech.com]

- 11. cpcscientific.com [cpcscientific.com]

- 12. FRET Peptides [biosyn.com]

- 13. Fluorescence Resonance Energy Transfer FRET—Note 1.2 | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. A Guide to Fluorescent Protein FRET Pairs - PMC [pmc.ncbi.nlm.nih.gov]

The Fluorogenic Substrate Dabcyl-RGVVNASSRLA-Edans: A Technical Guide to its Mechanism of Action in BACE1 Activity Assays

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action of the fluorogenic peptide substrate Dabcyl-RGVVNASSRLA-Edans, its application in the study of Beta-secretase 1 (BACE1), and detailed protocols for its use in quantitative enzyme assays. This document is intended for researchers, scientists, and drug development professionals engaged in the study of Alzheimer's disease and other neurological disorders where BACE1 activity is a key area of investigation.

Core Principle: Förster Resonance Energy Transfer (FRET)

The functionality of the this compound peptide is rooted in the principle of Förster Resonance Energy Transfer (FRET). This mechanism involves the non-radiative transfer of energy from an excited state donor fluorophore to a nearby acceptor molecule, which can be a quencher. In this specific substrate, the donor is Edans (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) and the acceptor is the quencher Dabcyl (4-((4-(Dimethylamino)phenyl)azo)benzoic acid).

In the intact peptide, Edans and Dabcyl are in close proximity. When Edans is excited by an external light source (typically around 340 nm), the energy is efficiently transferred to the Dabcyl moiety, which dissipates the energy as heat rather than light. This results in a quenched fluorescent signal.

Mechanism of Action: BACE1-Mediated Cleavage

The peptide sequence, Arg-Gly-Val-Val-Asn-Ala-Ser-Ser-Arg-Leu-Ala (RGVVNASSRLA), serves as a specific recognition and cleavage site for the enzyme Beta-secretase 1 (BACE1). BACE1 is a key aspartyl protease involved in the amyloidogenic pathway, which is implicated in the pathology of Alzheimer's disease.

BACE1 recognizes and cleaves the peptide bond within this specific amino acid sequence. Based on the known substrate specificity of BACE1, which often cleaves after a Leucine or between Asparagine and Serine residues, the predicted primary cleavage site in the RGVVNASSRLA sequence is between Asparagine (Asn) and Serine (Ser) .

Upon enzymatic cleavage by BACE1, the Edans and Dabcyl moieties are separated. This separation disrupts the FRET process, preventing the quenching of the Edans fluorophore. Consequently, upon excitation, Edans emits a fluorescent signal (typically around 490-520 nm) that can be detected and quantified. The rate of increase in fluorescence is directly proportional to the rate of substrate cleavage and, therefore, to the enzymatic activity of BACE1.

Figure 1. Mechanism of this compound cleavage by BACE1.

Quantitative Data

| Substrate Type | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Fluorogenic Peptide | BACE1 | 10 - 50 | 0.1 - 1.0 | 2,000 - 100,000 |

Note: The values in this table represent a typical range for BACE1 fluorogenic substrates and should be determined empirically for the this compound peptide in the specific assay conditions being used.

Experimental Protocols

The following provides a generalized protocol for a BACE1 activity assay using the this compound substrate. Optimization of reagent concentrations, incubation times, and instrument settings is recommended for specific experimental setups.

Materials

-

This compound substrate

-

Recombinant human BACE1 enzyme

-

Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

DMSO (for substrate and compound dilution)

-

96-well black microplate

-

Fluorescence microplate reader with excitation at ~340 nm and emission at ~490 nm

-

BACE1 inhibitor (optional, for control)

Assay Workflow

Figure 2. General workflow for a BACE1 FRET-based assay.

Detailed Procedure

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO. Further dilute the substrate to the desired working concentration in Assay Buffer.

-

Dilute the recombinant BACE1 enzyme to the desired concentration in cold Assay Buffer immediately before use.

-

If testing inhibitors, prepare a serial dilution of the compound in DMSO and then dilute in Assay Buffer.

-

-

Assay Setup (96-well plate):

-

Add Assay Buffer to all wells.

-

Add the diluted BACE1 enzyme to all wells except the "no enzyme" control wells.

-

Add the test compound or vehicle (DMSO) to the appropriate wells.

-

Pre-incubate the plate for 10-15 minutes at the desired temperature (e.g., 37°C).

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the this compound substrate solution to all wells.

-

Immediately place the plate in the fluorescence microplate reader.

-

Measure the fluorescence intensity over time (kinetic assay) or after a fixed incubation period (endpoint assay).

-

-

Data Analysis:

-

For kinetic assays, determine the initial reaction velocity (V₀) from the linear phase of the fluorescence increase over time.

-

For endpoint assays, subtract the background fluorescence (from "no enzyme" controls) from all other readings.

-

If screening for inhibitors, calculate the percent inhibition and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Conclusion

The this compound fluorogenic substrate provides a sensitive and specific tool for the continuous measurement of BACE1 activity. Its mechanism of action, based on BACE1-mediated cleavage and subsequent disruption of FRET, allows for high-throughput screening of potential BACE1 inhibitors and detailed kinetic analysis of the enzyme. The protocols and principles outlined in this guide offer a robust framework for researchers in the field of neurodegenerative disease to effectively utilize this valuable research tool.

Unveiling Cellular Scissors: An In-depth Technical Guide to Fluorogenic Protease Substrates

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular biology and drug discovery, proteases stand as critical regulators of countless physiological and pathological processes. These molecular scissors, which catalyze the cleavage of peptide bonds, are pivotal in everything from protein turnover and signaling cascades to disease progression. Consequently, the ability to accurately quantify protease activity is paramount for both fundamental research and the development of novel therapeutics. Among the most powerful tools for this endeavor are fluorogenic protease substrates, which offer a sensitive and continuous method for monitoring enzymatic activity. This in-depth technical guide provides a comprehensive overview of the core principles, quantitative data, and detailed methodologies associated with these indispensable reagents.

Core Principles: The "Turn-On" Mechanism of Fluorescence

Fluorogenic protease substrates are synthetic peptides engineered to be non-fluorescent or minimally fluorescent in their intact state. However, upon cleavage by a specific protease, they undergo a conformational or chemical change that liberates a fluorophore, resulting in a quantifiable increase in fluorescence intensity. This "turn-on" mechanism provides a direct and highly sensitive readout of enzymatic activity. The design of these substrates is primarily based on two key principles:

-

Direct Fluorophore Release: This common approach involves a peptide sequence recognized by the target protease, with a fluorophore, such as 7-amino-4-methylcoumarin (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC), attached via an amide bond at the cleavage site. In the intact substrate, the fluorescence of the coumarin derivative is quenched. Proteolytic cleavage liberates the free fluorophore, leading to a significant increase in fluorescence emission.[1][2]

-

Förster Resonance Energy Transfer (FRET): FRET-based substrates are dual-labeled with a donor fluorophore and an acceptor molecule (quencher) at opposite ends of the peptide sequence.[3] When the substrate is intact, the close proximity of the donor and quencher allows for non-radiative energy transfer from the excited donor to the acceptor, effectively quenching the donor's fluorescence.[4] Proteolytic cleavage separates the donor and quencher, disrupting FRET and resulting in an increase in the donor's fluorescence emission.[3] Common FRET pairs include EDANS (donor) and Dabcyl (quencher).[5]

Quantitative Data Presentation: A Comparative Analysis

The efficacy of a fluorogenic substrate is defined by its kinetic parameters, primarily the Michaelis constant (K_m_) and the catalytic rate constant (k_cat_). The K_m_ value reflects the substrate concentration at which the reaction velocity is half of the maximum, indicating the enzyme's affinity for the substrate; a lower K_m_ signifies higher affinity.[6] The k_cat_, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second. The ratio of k_cat_/K_m_ is a measure of the enzyme's catalytic efficiency.[6]

Below are tables summarizing key quantitative data for a selection of fluorogenic substrates for various protease classes.

Table 1: Kinetic Constants for Caspase Substrates

| Protease | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |

| Caspase-3 | Ac-DEVD-AMC | 10.1 | 18.9 | 1.87 x 10⁶ |

| Caspase-7 | Ac-DEVD-AMC | 16.5 | 25.4 | 1.54 x 10⁶ |

| Caspase-8 | Ac-IETD-AFC | 1.4 | - | - |

| Caspase-9 | Ac-LEHD-AFC | 11.0 | - | - |

Table 2: Kinetic Constants for Serine Protease Substrates

| Protease | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |

| Thrombin | Boc-VPR-AMC | 25 | 100 | 4.0 x 10⁶ |

| Factor Xa | Boc-IEGR-AMC | 150 | 50 | 3.3 x 10⁵ |

| Plasmin | Boc-VLK-AMC | 200 | 20 | 1.0 x 10⁵ |

| Elastase | MeOSuc-AAPV-AMC | 1300 | 24 | 1.8 x 10⁴ |

| Chymotrypsin | Suc-LLVY-AMC | 50 | 65 | 1.3 x 10⁶ |

| Trypsin | Boc-QAR-MCA | 5.99 | - | - |

Table 3: Kinetic Constants for Matrix Metalloproteinase (MMP) Substrates

| Protease | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |

| MMP-1 | fTHP-3 | 61.2 | 0.080 | 1.3 x 10³ |

| MMP-2 | fTHP-3 | - | - | - |

| MMP-13 | fTHP-3 | - | - | - |

Table 4: Kinetic Constants for Cathepsin Substrates

| Protease | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |

| Cathepsin B | Z-Nle-Lys-Arg-AMC | - | - | High |

| Cathepsin B | Z-Arg-Arg-AMC | - | - | Low |

| Cathepsin D | Arg-Pro-Lys-Pro-Leu-Leu-Phe(NO2)-Tyr-Leu-Leu | - | - | 1.3 µM⁻¹s⁻¹ |

| Cathepsin K | (Ac-Leu-Arg)₂-AFC | - | - | 0.426 µM⁻¹s⁻¹ |

Table 5: Common Fluorophores and Quenchers

| Fluorophore/Quencher | Excitation (nm) | Emission (nm) | Notes |

| AMC (7-amino-4-methylcoumarin) | 340-380 | 440-460 | Widely used, susceptible to UV background interference.[6][7] |

| AFC (7-amino-4-trifluoromethylcoumarin) | 380-400 | 490-505 | Red-shifted compared to AMC, reducing background fluorescence.[6] |

| Rhodamine 110 | 490-500 | 520-530 | Long wavelength, high sensitivity.[6][7] |

| ACC (7-amino-4-carbamoylmethylcoumarin) | 325-350 | 393-450 | Higher quantum yield than AMC.[8] |

| EDANS | ~340 | ~490 | Commonly used as a donor in FRET substrates.[5] |

| Dabcyl | (absorbs at ~472 nm) | - | A common non-fluorescent quencher for FRET substrates.[5] |

| DNP | (absorbs at ~363 nm) | - | Quencher for Mca and Trp fluorophores.[3] |

Experimental Protocols: A Step-by-Step Guide

The following are detailed methodologies for key experiments utilizing fluorogenic protease substrates.

General Protease Activity Assay

This protocol provides a general framework for measuring the activity of a purified protease.

Materials:

-

Purified protease of interest

-

Fluorogenic substrate specific for the protease

-

Assay Buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 8.0 for serine proteases; 100 mM Sodium Acetate, 100 mM NaCl, 5 mM DTT, 1 mM EDTA, pH 5.5 for cysteine proteases)[6][8]

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Reconstitute the fluorogenic substrate in DMSO to a stock concentration (e.g., 10 mM).

-

Prepare serial dilutions of the substrate in Assay Buffer to achieve a range of final concentrations for kinetic analysis (e.g., 0.1 µM to 100 µM).

-

Dilute the purified protease in Assay Buffer to the desired working concentration.

-

-

Assay Setup:

-

To each well of the 96-well plate, add 50 µL of the diluted substrate solution.

-

Include a "no enzyme" control (substrate only) and a "no substrate" control (enzyme only) for background fluorescence correction.

-

-

Reaction Initiation:

-

Add 50 µL of the diluted protease solution to each well to start the reaction.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore being used.

-

Record the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Calculate the initial velocity (V₀) of the reaction from the linear phase of the fluorescence increase over time.

-

For kinetic analysis, plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.

-

Caspase Activity Assay in Cell Lysates

This protocol details the measurement of caspase activity in apoptotic cell lysates.

Materials:

-

Cell culture inducing apoptosis and control cells

-

Lysis Buffer (e.g., 150 mM NaCl, 2 mM EDTA, 1% Triton X-100, 10% glycerol, 20 mM Tris, pH 7.5)[2]

-

Caspase Assay Buffer (e.g., 0.2M HEPES pH 7.5, 20% sucrose, 0.2% CHAPS)[2]

-

Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7)

-

Dithiothreitol (DTT)

-

96-well white flat-bottomed microplate

-

Fluorescence microplate reader

Procedure:

-

Cell Lysis:

-

Harvest and wash cells.

-

Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 20 minutes.

-

Centrifuge at ~12,000 x g for 10 minutes at 4°C to pellet insoluble debris.[2]

-

Transfer the supernatant (cell lysate) to a new tube.

-

-

Assay Reaction:

-

In a 96-well plate, add 25 µL of cell lysate to each well.[2]

-

Prepare a master reaction mix containing Caspase Assay Buffer, DTT (final concentration ~5-10 mM), and the fluorogenic caspase substrate (final concentration ~50 µM).[4]

-

Add 75 µL of the reaction mix to each well containing the cell lysate.[2]

-

-

Fluorescence Measurement:

-

Immediately measure the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm for AMC-based substrates.

-

Record the fluorescence kinetically over 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of caspase activity from the slope of the linear portion of the fluorescence versus time plot.

-

Protease Inhibitor Screening Assay

This protocol outlines a method for identifying and characterizing protease inhibitors.

Materials:

-

Purified protease

-

Fluorogenic substrate

-

Test compounds (potential inhibitors)

-

Assay Buffer

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare the protease and substrate solutions as described in the general activity assay protocol. The substrate concentration should ideally be at or below the K_m_ value to ensure sensitivity to competitive inhibitors.

-

Prepare serial dilutions of the test compounds in Assay Buffer.

-

-

Assay Setup:

-

To the wells of a 96-well plate, add the test compound at various concentrations.

-

Include a "no inhibitor" control (enzyme and substrate only) and a "no enzyme" control.

-

Add the purified protease to each well (except the "no enzyme" control) and incubate for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.

-

-

Reaction Initiation:

-

Add the fluorogenic substrate to all wells to start the reaction.

-

-

Fluorescence Measurement:

-

Monitor the fluorescence intensity over time as described in the general activity assay protocol.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.

-

Plot the percentage of inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

-

Visualizing the Concepts: Diagrams and Workflows

To further elucidate the principles and applications of fluorogenic protease substrates, the following diagrams have been generated using the Graphviz DOT language.

Application in Signaling Pathways: A Case Study of Apoptosis

Fluorogenic substrates are invaluable for dissecting the roles of proteases in complex signaling pathways. A prime example is the study of apoptosis, or programmed cell death, which is orchestrated by a family of cysteine proteases known as caspases.

References

- 1. abcam.com [abcam.com]

- 2. Fluorometric continuous kinetic assay of alpha-chymotrypsin using new protease substrates possessing long-wave excitation and emission maxima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorescent probes towards selective cathepsin B detection and visualization in cancer cells and patient samples - Chemical Science (RSC Publishing) DOI:10.1039/C9SC00997C [pubs.rsc.org]

- 4. Fluorogenic substrates for chymotrypsin with new fluorescent markers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cathepsin K Substrate II, Fluorogenic An internally quenched, highly cathepsin K-selective, fluorogenic peptide substrate that is efficiently cleaved by CatK (kcat/Km = 0.426 µM⁻¹ S⁻¹), but not by Cathepsins B/L/S/F/H/V. [sigmaaldrich.com]

- 7. assaygenie.com [assaygenie.com]

- 8. Chymotrypsin - ChromogenicSubstrates.com [chromogenicsubstrates.com]

The Dabcyl-Edans FRET Pair: A Technical Guide to Spectral Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

The Förster Resonance Energy Transfer (FRET) pair of 4-((4-(Dimethylamino)phenyl)azo)benzoic acid (Dabcyl) and 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (Edans) has become an indispensable tool in biological and biomedical research. This technical guide provides an in-depth overview of the spectral properties of the Dabcyl and Edans pair, detailed experimental protocols for their application, and visualizations of relevant signaling pathways.

Core Principles of FRET with Dabcyl and Edans

FRET is a non-radiative energy transfer process between a donor fluorophore (Edans) and an acceptor molecule (Dabcyl) when they are in close proximity (typically 10-100 Å).[1] The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor. In the Dabcyl-Edans pair, Edans acts as the fluorescent donor, and Dabcyl serves as a non-fluorescent "dark" quencher.[2] When Edans and Dabcyl are in close proximity, the energy from the excited Edans is transferred to Dabcyl and dissipated as heat, resulting in quenching of the Edans fluorescence.[2] Cleavage of the linker separating the two molecules, for instance by a protease, leads to their separation in space, disrupting FRET and restoring the fluorescence of Edans. This "turn-on" fluorescence signal is the basis for numerous quantitative assays.[1]

Spectral Properties

The efficiency of FRET is highly dependent on the spectral overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor. The Dabcyl and Edans pair exhibits excellent spectral overlap, making them a highly efficient FRET pair.

Quantitative Spectral Data

The key spectral properties of Dabcyl and Edans are summarized in the table below for easy reference and comparison.

| Parameter | Edans (Donor) | Dabcyl (Acceptor/Quencher) | Reference(s) |

| Excitation Maximum (λex) | ~336 - 341 nm | N/A (Quencher) | |

| Emission Maximum (λem) | ~471 - 490 nm | N/A (Non-fluorescent) | |

| Absorption Maximum (λabs) | ~336 nm | ~453 - 472 nm | |

| Molar Extinction Coefficient (ε) at λmax | Not commonly reported | ~32,000 M⁻¹cm⁻¹ | [3] |

| Quantum Yield (Φ) | High (specific value varies) | N/A | [4] |

| Förster Distance (R₀) | \multicolumn{2}{c | }{~33 - 41 Å (3.3 - 4.1 nm)} | [5] |

Note on Edans Quantum Yield: While the quantum yield of Edans is consistently reported as being high, a precise numerical value is not uniformly cited across the literature.[4] The fluorescence enhancement upon cleavage of a Dabcyl-Edans substrate can be as high as 40-fold.[4]

Experimental Protocols

The Dabcyl-Edans FRET pair is widely used in various assays, most notably for detecting protease activity and nucleic acid hybridization.

FRET-Based Protease Activity Assay (Caspase-3 Example)

This protocol outlines a general procedure for measuring the activity of caspase-3, a key executioner enzyme in apoptosis, using a Dabcyl-Edans-based substrate.

Materials:

-

Caspase-3 Substrate: A peptide containing the caspase-3 recognition sequence (e.g., DEVD) flanked by Edans and Dabcyl.

-

Assay Buffer: Typically a buffer containing 20 mM HEPES, 10% sucrose, and 0.1% CHAPS, pH 7.2.

-

Cell Lysate or Purified Enzyme: The source of caspase-3 activity.

-

96-well black microplate: For fluorescence measurements to minimize background.

-

Fluorescence microplate reader: Capable of excitation at ~340 nm and emission detection at ~490 nm.

Procedure:

-

Reagent Preparation:

-

Prepare the assay buffer and store it at 4°C.

-

Reconstitute the Dabcyl-Edans caspase-3 substrate in DMSO to a stock concentration of 10 mM.

-

Prepare cell lysates by a suitable method (e.g., freeze-thaw cycles or using a lysis buffer) and determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well black microplate, add 50 µL of cell lysate or purified enzyme to each well.

-

Include appropriate controls: a negative control (buffer only), a positive control (recombinant active caspase-3), and inhibitor controls if screening for inhibitors.

-

-

Reaction Initiation:

-

Prepare a substrate solution by diluting the stock substrate in the assay buffer to a final concentration of 20-50 µM.

-

Add 50 µL of the substrate solution to each well to initiate the reaction.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes, with excitation at ~340 nm and emission at ~490 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (from the negative control wells).

-

Plot the fluorescence intensity versus time. The initial rate of the reaction is determined from the slope of the linear portion of the curve.

-

For inhibitor screening, calculate the percentage of inhibition relative to the uninhibited control.

-

Nucleic Acid Hybridization Assay using Molecular Beacons

Molecular beacons are hairpin-shaped oligonucleotide probes with a fluorophore (Edans) at one end and a quencher (Dabcyl) at the other. In the absence of a target, the hairpin structure keeps the fluorophore and quencher in close proximity, resulting in fluorescence quenching. Hybridization to a complementary target sequence forces the hairpin to open, separating the Edans and Dabcyl and leading to a fluorescent signal.[6]

Materials:

-

Molecular Beacon Probe: An oligonucleotide with a target-complementary loop sequence and self-complementary stem sequences, labeled with Edans at the 5' end and Dabcyl at the 3' end.

-

Target Nucleic Acid: The DNA or RNA sequence of interest.

-

Hybridization Buffer: Typically contains Tris-HCl, MgCl₂, and KCl at appropriate concentrations and pH.

-

Real-time PCR instrument or Fluorometer: To monitor fluorescence changes.

Procedure:

-

Probe and Target Preparation:

-

Synthesize or purchase the Edans/Dabcyl-labeled molecular beacon.

-

Prepare the target nucleic acid sample.

-

-

Hybridization Reaction:

-

In a reaction tube, mix the molecular beacon (final concentration ~100-500 nM) and the target nucleic acid in the hybridization buffer. .

-

Include a no-target control to measure the background fluorescence.

-

-

Thermal Cycling and Fluorescence Detection (for real-time PCR applications):

-

Denature the target DNA at 95°C for 2-5 minutes.

-

Anneal the primers and the molecular beacon at a temperature typically 5-10°C below the melting temperature of the probe-target hybrid for 30-60 seconds.

-

Extend the primers at 72°C for 30-60 seconds.

-

Repeat for 30-40 cycles, measuring the fluorescence during the annealing step of each cycle.

-

-

Data Analysis:

-

Plot the fluorescence intensity against the cycle number. An increase in fluorescence indicates the presence and amplification of the target sequence.

-

For endpoint analysis, compare the fluorescence of the sample with the target to the no-target control.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the Dabcyl-Edans FRET pair.

Caption: FRET mechanism of the Dabcyl-Edans pair in a protease assay.

Caption: A typical experimental workflow for a FRET-based protease assay.

Caption: Caspase activation pathway leading to apoptosis, monitored by a Dabcyl-Edans FRET probe.

References

- 1. Real-time visualization of caspase-3 activation by fluorescence resonance energy transfer (FRET) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. HIV Protease FRET Substrate I - 1 mg [anaspec.com]

- 5. cpcscientific.com [cpcscientific.com]

- 6. Design rules for Molecular Beacons [biosyn.com]

Methodological & Application

Application Notes and Protocols for Förster Resonance Energy Transfer (FRET) Based Protease Assays

Topic: Dabcyl-Edans FRET Assay Protocol: An Exemplary Guide Using Caspase-3

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following protocol is a representative example using the well-characterized Caspase-3 protease and its corresponding FRET substrate. The specific peptide sequence mentioned in the user request, Dabcyl-RGVVNASSRLA-Edans, is a valid FRET substrate; however, the specific protease that cleaves this sequence could not be definitively identified in publicly available resources. Therefore, this document serves as a comprehensive template. Researchers using the this compound substrate must experimentally determine the target protease and optimize the assay conditions accordingly.

Introduction

Förster Resonance Energy Transfer (FRET) is a powerful technique for studying enzymatic activities, particularly those of proteases.[1] This method relies on the distance-dependent transfer of energy from a donor fluorophore to an acceptor molecule (quencher).[2] When in close proximity, the donor's fluorescence is quenched by the acceptor.[2] Upon cleavage of the peptide substrate separating the donor and quencher by a specific protease, the fluorescence of the donor is restored, providing a direct measure of enzyme activity.[3] The Dabcyl-Edans pair is a classic and widely used FRET pair for such assays, offering high quenching efficiency and a significant increase in fluorescence upon substrate cleavage.[1][3]

This application note provides a detailed protocol for a FRET-based protease assay using the Dabcyl-Edans pair, with a specific focus on the executioner caspase, Caspase-3, a key mediator of apoptosis.[4] The principles and methodologies described herein can be adapted for other proteases and their specific FRET substrates.

Principle of the Assay

The assay utilizes a peptide substrate containing the Caspase-3 recognition sequence, DEVD (Asp-Glu-Val-Asp), flanked by the Edans fluorophore and the Dabcyl quencher.[4][5] In the intact peptide, the close proximity of Dabcyl to Edans results in the quenching of Edans' fluorescence.[2] Upon cleavage of the peptide by active Caspase-3, the Edans fluorophore is separated from the Dabcyl quencher, leading to a quantifiable increase in fluorescence intensity.[2][3] This increase in fluorescence is directly proportional to the Caspase-3 activity.

Materials and Reagents

-

FRET Substrate: Dabcyl-DEVD-Edans (or user-specific substrate)

-

Enzyme: Recombinant active Caspase-3 (or user-specific protease)

-

Assay Buffer: e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS

-

Inhibitor (for control): Ac-DEVD-CHO (or specific inhibitor for the target protease)

-

96-well black microplates, flat bottom

-

Fluorescence microplate reader with excitation and emission wavelengths suitable for the Edans fluorophore (Excitation: ~340 nm, Emission: ~490 nm).

-

Reagent-grade water (ddH2O)

-

DMSO (for dissolving substrate and inhibitor)

Quantitative Data Summary

The following tables provide exemplary quantitative data for a Caspase-3 FRET assay. These values should be used as a starting point and optimized for specific experimental conditions.

Table 1: Spectral Properties of the Dabcyl-Edans FRET Pair

| Parameter | Wavelength (nm) | Reference |

| Edans Excitation Max | ~336-340 | [1] |

| Edans Emission Max | ~490-500 | [1] |

| Dabcyl Absorption Max | ~472 | [1] |

Table 2: Exemplary Kinetic Parameters for Caspase-3 with a Fluorogenic Substrate

| Parameter | Value | Reference |

| Km | 1.8 ± 0.4 µM | [6] |

| kcat | Varies with substrate | [2] |

Table 3: Recommended Concentration Ranges for Assay Components

| Component | Working Concentration |

| Dabcyl-DEVD-Edans Substrate | 10-50 µM |

| Recombinant Caspase-3 | 1-10 nM |

| Caspase-3 Inhibitor (Ac-DEVD-CHO) | 1-10 µM |

Experimental Protocols

Reagent Preparation

-

Assay Buffer: Prepare a 1X stock of the assay buffer and store at 4°C. Immediately before use, add DTT to the required final concentration (e.g., 10 mM), as DTT is unstable in solution.

-

FRET Substrate Stock Solution (10 mM): Dissolve the Dabcyl-DEVD-Edans peptide in anhydrous DMSO to a final concentration of 10 mM. Aliquot and store at -20°C, protected from light.

-

Enzyme Stock Solution: Prepare a stock solution of recombinant active Caspase-3 in an appropriate buffer (as recommended by the supplier). Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

-

Inhibitor Stock Solution (2 mM): Dissolve the Caspase-3 inhibitor Ac-DEVD-CHO in anhydrous DMSO to a final concentration of 2 mM. Aliquot and store at -20°C.

Assay Procedure

-

Prepare Working Solutions:

-

Substrate Working Solution: Dilute the 10 mM FRET substrate stock solution in 1X Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration, typically 20-100 µM).

-

Enzyme Working Solution: On the day of the experiment, thaw the enzyme stock solution on ice and dilute it to the desired final concentration (e.g., 2X the final assay concentration, typically 2-20 nM) in ice-cold 1X Assay Buffer.

-

Inhibitor Working Solution (for control wells): Dilute the 2 mM inhibitor stock solution in 1X Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration, typically 2-20 µM).

-

-

Set up the 96-well Plate:

-

Add 50 µL of the 2X substrate working solution to each well.

-

For enzyme activity wells: Add 50 µL of the 2X enzyme working solution.

-

For no-enzyme control wells (background): Add 50 µL of 1X Assay Buffer.

-

For inhibitor control wells: Add 50 µL of a pre-incubated mixture of the 2X enzyme and 2X inhibitor working solutions (incubate for 15-30 minutes at room temperature before adding to the plate).

-

The final volume in each well should be 100 µL.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Measure the fluorescence intensity kinetically at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.

-

Record data every 1-2 minutes for a total of 30-60 minutes.

-

Data Analysis

-

Background Subtraction: Subtract the average fluorescence intensity of the no-enzyme control wells from the fluorescence intensity of all other wells at each time point.

-

Plot Data: Plot the background-subtracted fluorescence intensity (Relative Fluorescence Units, RFU) against time (minutes) for each sample.

-

Determine Initial Velocity (V0): The initial velocity of the reaction is the slope of the linear portion of the curve. This value is proportional to the enzyme activity.

-

Inhibitor Studies: To determine the percentage of inhibition, use the following formula: % Inhibition = [1 - (V0 of inhibitor well / V0 of enzyme activity well)] x 100

Visualizations

Caption: Principle of the Dabcyl-Edans FRET-based protease assay.

Caption: Experimental workflow for a FRET-based protease assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Caspase-3 Substrates for Noninvasive Pharmacodynamic Imaging of Apoptosis by PET/CT - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessment of Caspase Activities in Intact Apoptotic Thymocytes Using Cell-Permeable Fluorogenic Caspase Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Caspase-3 Reporter for Fluorescence Lifetime Imaging of Single-Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sites.bu.edu [sites.bu.edu]

Application Notes and Protocols for High-Throughput Screening of HCMV Protease Inhibitors using Dabcyl-RGVVNASSRLA-Edans

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Cytomegalovirus (HCMV) is a prevalent pathogen that can cause severe disease in immunocompromised individuals. The HCMV protease is a serine protease essential for viral replication and maturation, making it an attractive target for antiviral drug development. This document provides detailed application notes and protocols for the use of the fluorogenic substrate, Dabcyl-RGVVNASSRLA-Edans, in a high-throughput screening (HTS) assay to identify inhibitors of HCMV protease.

The assay is based on the principle of Förster Resonance Energy Transfer (FRET). The substrate peptide sequence, RGVVNASSRLA, is derived from the maturational cleavage site of the HCMV protease. It is flanked by a fluorophore, Edans (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid), and a quencher, Dabcyl (4-((4-(Dimethylamino)phenyl)azo)benzoic acid). In the intact peptide, the close proximity of Dabcyl to Edans quenches the fluorescence of Edans. Upon cleavage of the peptide by HCMV protease at the Alanine-Serine bond, Edans is separated from Dabcyl, leading to a quantifiable increase in fluorescence intensity.[1][2] This direct relationship between enzyme activity and fluorescence signal allows for a continuous and sensitive assay suitable for HTS.

Principle of the Assay

The core of this inhibitor screening assay lies in the enzymatic cleavage of the FRET substrate by HCMV protease.

Caption: FRET-based assay principle for HCMV protease.

Materials and Reagents

Key Components

| Reagent | Supplier | Catalog No. |

| This compound | Multiple | Varies |

| Recombinant HCMV Protease | Multiple | Varies |

| Black, flat-bottom 96- or 384-well plates | Multiple | Varies |

Recommended Buffer and Solutions

| Reagent | Final Concentration | Purpose |

| Tris-HCl | 50 mM, pH 8.0 | Buffering agent |

| NaCl | 150 mM | Ionic strength |

| EDTA | 1 mM | Chelating agent |

| DTT | 5 mM | Reducing agent |

| Glycerol | 10% (v/v) | Enzyme stabilization |

| DMSO | As required for compounds | Solvent for test compounds |

Experimental Protocols

Reagent Preparation

-

Assay Buffer: Prepare a stock solution of the assay buffer and store it at 4°C.

-

This compound Substrate Stock Solution: Dissolve the lyophilized peptide in DMSO to a stock concentration of 1 mM. Store in small aliquots at -20°C, protected from light.

-

HCMV Protease Stock Solution: Reconstitute the enzyme in the assay buffer to a stock concentration of 100 µM. Store in small aliquots at -80°C. Avoid repeated freeze-thaw cycles.

-

Test Compounds and Controls: Dissolve test compounds and control inhibitors in 100% DMSO to a stock concentration of 10 mM.

Assay Optimization

To ensure a robust and sensitive assay, it is crucial to optimize the concentrations of both the enzyme and the substrate.

4.2.1. Enzyme Titration

-

Prepare a series of dilutions of HCMV protease in the assay buffer.

-

In a multi-well plate, add a fixed, non-limiting concentration of the this compound substrate (e.g., 5 µM).

-

Initiate the reaction by adding the different concentrations of the enzyme.

-

Monitor the fluorescence kinetically at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.

-

Select an enzyme concentration that yields a linear increase in fluorescence over the desired assay time (e.g., 30-60 minutes) and provides a sufficient signal-to-background ratio.

4.2.2. Substrate Titration (Determination of Km)

-

Using the optimized enzyme concentration, perform a substrate titration by varying the concentration of this compound. To avoid the inner filter effect, it is recommended to use substrate concentrations below 10 µM.[1][2]

-

Monitor the initial reaction velocities (V0) at each substrate concentration.

-

Plot V0 versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km value. For inhibitor screening, a substrate concentration at or near the Km value is generally recommended.

Inhibitor Screening Protocol

The following protocol is a general guideline for a 100 µL final reaction volume in a 96-well plate format. Adjust volumes accordingly for 384-well plates.

Caption: Experimental workflow for inhibitor screening.

-

Compound Plating: Add 1 µL of the test compounds, positive control inhibitor, or DMSO (for negative and positive controls) to the wells of a black microplate.

-

Enzyme Addition: Add 49 µL of diluted HCMV protease in assay buffer to all wells. The final enzyme concentration should be the optimized concentration determined in section 4.2.1.

-

Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow for inhibitor binding to the enzyme.

-

Reaction Initiation: Add 50 µL of the this compound substrate in assay buffer to all wells. The final substrate concentration should be at or near the Km value.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.

Controls

-

Negative Control (0% Inhibition): Enzyme + Substrate + DMSO. This represents the uninhibited enzyme activity.

-

Positive Control (100% Inhibition): Enzyme + Substrate + a known HCMV protease inhibitor at a saturating concentration.

-

Blank: Substrate + Assay Buffer (no enzyme). This is used for background subtraction.

Data Analysis and Interpretation

-

Calculate Initial Reaction Rates: Determine the initial velocity (V0) of the reaction for each well by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Calculate Percent Inhibition: % Inhibition = [1 - (V₀_inhibitor - V₀_blank) / (V₀_negative_control - V₀_blank)] * 100

-

Determine IC50 Values: For active compounds, perform a dose-response experiment with a serial dilution of the inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Assay Validation: Z'-Factor Calculation

The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Formula: Z' = 1 - [ (3 * σ_positive_control + 3 * σ_negative_control) / |μ_positive_control - μ_negative_control| ]

Where:

-

σ = standard deviation

-

μ = mean

To determine the Z'-factor, prepare and measure multiple replicates (e.g., n=16) of the positive and negative controls on the same plate.

Quantitative Data Summary

| Parameter | Recommended Value/Range | Notes |

| Excitation Wavelength | ~340 nm | Optimal for Edans fluorophore. |

| Emission Wavelength | ~490-495 nm | Optimal for Edans fluorophore.[1][2] |

| Substrate Concentration | At or near Km (typically 1-10 µM) | Concentrations >10 µM may cause inner filter effects.[1][2] |

| Enzyme Concentration | To be determined empirically | Should provide a linear reaction rate for the duration of the assay. |

| Final DMSO Concentration | < 1% (v/v) | High concentrations of DMSO can inhibit enzyme activity. |

| Z'-Factor | > 0.5 | Indicates a robust and reliable assay suitable for HTS. |

Troubleshooting

| Issue | Possible Cause | Solution |

| High background fluorescence | Substrate degradation | Prepare fresh substrate stock solution; store protected from light. |

| Contaminated buffer or plates | Use fresh, high-quality reagents and plates. | |

| Low signal-to-background ratio | Insufficient enzyme activity | Increase enzyme concentration; check enzyme integrity. |

| Sub-optimal buffer conditions | Optimize pH, salt concentration, and additives. | |

| Non-linear reaction progress curves | Inner filter effect | Reduce substrate concentration to below 10 µM. |

| Substrate depletion | Use a lower enzyme concentration or a shorter assay time. | |

| Low Z'-factor (<0.5) | High data variability | Ensure accurate and consistent pipetting; check for bubbles in wells. |

| Small dynamic range | Optimize enzyme and substrate concentrations to maximize the signal window. |

Conclusion

The FRET-based assay using the this compound substrate provides a sensitive, continuous, and robust method for high-throughput screening of HCMV protease inhibitors. Careful optimization of assay parameters and validation using the Z'-factor are critical for the successful identification of potent and specific inhibitors. This application note provides a comprehensive guide for researchers to establish and execute this assay in a drug discovery setting.

References

Application Notes and Protocols for Real-time Enzymatic Kinetics using a Dabcyl-Edans FRET Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Real-time monitoring of enzyme activity is crucial for understanding enzyme mechanisms, screening for inhibitors, and developing novel therapeutics. Fluorescence Resonance Energy Transfer (FRET) technology provides a sensitive and continuous method for measuring enzymatic kinetics. This application note details the use of a FRET-based assay utilizing a peptide substrate labeled with a Dabcyl quencher and an Edans fluorophore.

While various peptide sequences can be employed, this document focuses on the well-characterized substrate, Dabcyl-KTSAVLQSGFRKME-Edans , a substrate for the SARS-CoV 3C-like protease (3CLpro). The availability of specific kinetic data for this enzyme-substrate pair provides a concrete example for outlining the principles and protocols of a real-time enzymatic assay.

Principle of the FRET-Based Enzymatic Assay

The assay is based on the principle of FRET, a non-radiative energy transfer process between a donor fluorophore (Edans) and an acceptor molecule, a quencher (Dabcyl).[1] In the intact peptide substrate, the close proximity of Edans and Dabcyl allows for the efficient quenching of the Edans fluorescence. Upon enzymatic cleavage of the peptide by a protease, the fluorophore and quencher are separated, leading to a disruption of FRET and a subsequent increase in the fluorescence of Edans. This increase in fluorescence is directly proportional to the rate of substrate cleavage and thus, the enzyme's activity.

The donor fluorophore, Edans (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid), has an excitation wavelength of approximately 340 nm and an emission wavelength of around 490 nm. The acceptor, Dabcyl (4-((4-(dimethylamino)phenyl)azo)benzoic acid), is a non-fluorescent quencher with an absorption spectrum that overlaps with the emission spectrum of Edans.

Quantitative Data

The following table summarizes the key quantitative data for the Dabcyl-Edans FRET pair and the kinetic parameters for the cleavage of Dabcyl-KTSAVLQSGFRKME-Edans by SARS 3C-like protease.[1]

| Parameter | Value | Reference |

| Fluorophore (Donor) | Edans | [1] |

| Quencher (Acceptor) | Dabcyl | [1] |

| Excitation Wavelength (λex) | ~340 nm | [2] |

| Emission Wavelength (λem) | ~490 nm | [2] |

| Enzyme | SARS 3C-like protease (3CLpro) | [1] |

| Substrate | Dabcyl-KTSAVLQSGFRKME-Edans | [1] |

| Michaelis Constant (Km) | 17 µM | [1] |

| Catalytic Rate Constant (kcat) | 1.9 s⁻¹ | [1] |

| Catalytic Efficiency (kcat/Km) | 1.12 x 10⁵ M⁻¹s⁻¹ | Calculated |

Experimental Protocols

This section provides a detailed methodology for a real-time enzymatic kinetics assay using the Dabcyl-KTSAVLQSGFRKME-Edans substrate and SARS 3CLpro.

Materials and Reagents

-

Substrate: Dabcyl-KTSAVLQSGFRKME-Edans

-

Enzyme: Purified, active SARS 3C-like protease (3CLpro)

-

Assay Buffer: 20 mM Tris-HCl, pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

Inhibitor (optional): A known inhibitor of the target protease for control experiments

-

96-well or 384-well black, flat-bottom microplates

-

Fluorescence microplate reader with excitation and emission filters for ~340 nm and ~490 nm, respectively.

-

DMSO for dissolving the substrate and inhibitor.

Experimental Workflow

Detailed Protocol

-

Reagent Preparation:

-

Prepare the assay buffer and store it at 4°C.

-

Dissolve the Dabcyl-KTSAVLQSGFRKME-Edans substrate in DMSO to create a concentrated stock solution (e.g., 10 mM). Store in aliquots at -20°C or -80°C, protected from light.

-

On the day of the experiment, prepare a working solution of the substrate by diluting the stock in the assay buffer to the desired concentrations for the kinetic assay (typically ranging from 0.1x to 10x the Km value).

-

Prepare a stock solution of the SARS 3CLpro in assay buffer. The final enzyme concentration in the assay will depend on its activity and should be optimized to ensure a linear reaction rate for the duration of the measurement.

-

If screening for inhibitors, dissolve the test compounds in DMSO and prepare serial dilutions.

-

-

Assay Procedure:

-

To the wells of a black microplate, add the assay components in the following order:

-